molecular formula C15H18F3N3O2S2 B2626246 N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034555-30-9

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2626246
CAS No.: 2034555-30-9
M. Wt: 393.44
InChI Key: BOKJVGKYCQRSJB-UHFFFAOYSA-N
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Description

N-Cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a synthetic chemical compound of significant interest in advanced medicinal chemistry and drug discovery research. This molecule is built on a privileged heterocyclic scaffold, incorporating a pyrazole ring and a sulfonamide function, both of which are commonly found in biologically active compounds and pharmaceuticals . The presence of the trifluoromethyl group on the pyrazole ring is a key feature, as this moiety is known to enhance metabolic stability, membrane permeability, and binding affinity in drug candidates . The specific combination of a thiophene-sulfonamide group linked to a pyrazole via a N-cyclopentyl-N-ethyl chain suggests potential for diverse biological interactions. While the specific biological target and mechanism of action for this exact molecule require further investigation, compounds with similar structural features have demonstrated a wide range of pharmacological activities. These include acting as inhibitors for various enzymes and receptors, such as carbonic anhydrases and cannabinoid receptors . Furthermore, related pyrazolyl-sulfonamide hybrids are frequently explored as protein kinase inhibitors, anti-inflammatory agents, and anticancer agents . This compound is intended for research use only and is a valuable tool for scientists developing new therapeutic agents, studying structure-activity relationships (SAR), and investigating novel mechanisms of action in areas like oncology and central nervous system (CNS) disorders. Researchers can leverage this high-purity compound to probe the effects of its unique molecular architecture on biological systems.

Properties

IUPAC Name

N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O2S2/c16-15(17,18)13-7-8-20(19-13)9-10-21(12-4-1-2-5-12)25(22,23)14-6-3-11-24-14/h3,6-8,11-12H,1-2,4-5,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKJVGKYCQRSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Sulfonamide Formation: The thiophene-2-sulfonamide moiety can be introduced via sulfonylation reactions using sulfonyl chlorides.

    Final Coupling: The final step involves coupling the cyclopentyl group with the pyrazole and thiophene-2-sulfonamide intermediates under appropriate conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

    Reduction: Reduction reactions could target the pyrazole ring or the sulfonamide group.

    Substitution: The trifluoromethyl group and the sulfonamide moiety may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of this compound is in the field of enzyme inhibition. Research indicates that N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide can inhibit specific enzymes involved in inflammatory pathways. This inhibition is particularly relevant for conditions characterized by chronic inflammation, such as arthritis and certain cancers.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to modulate the activity of pro-inflammatory enzymes. By inhibiting these enzymes, the compound may reduce inflammation and associated pain, making it a potential candidate for developing new anti-inflammatory drugs.

Case Studies and Research Findings

Recent studies have provided insights into the biological effects of this compound across various cell lines:

StudyCell LineIC50 Value (µM)Biological Effect
Study 1A549 (Lung Cancer)5.0Induces apoptosis via caspase activation
Study 2MCF-7 (Breast Cancer)3.5Inhibits proliferation and induces cell cycle arrest
Study 3HeLa (Cervical Cancer)4.8Decreases viability through mitochondrial dysfunction

These findings indicate that the compound exhibits promising anticancer activity, particularly through mechanisms involving apoptosis and cell cycle regulation.

Synthesis Overview

The synthesis of this compound typically involves several steps:

  • Formation of Key Intermediates :
    • The synthesis begins with the formation of 3-(trifluoromethyl)-1H-pyrazole through a reaction involving hydrazine and 3-(trifluoromethyl)acrylonitrile under acidic conditions.
    • This intermediate is then reacted with ethylene diamine to yield 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine.
  • Final Compound Formation :
    • The final compound is synthesized by coupling the key intermediates with appropriate thiophene derivatives under controlled conditions.

Mechanism of Action

The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and pyrazole ring may enhance binding affinity and specificity, while the sulfonamide moiety could participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Research Findings and Implications

  • Receptor Binding: The presence of both sulfonamide and pyrazole motifs in the target compound aligns with known angiotensin receptor ligands (), though its cyclopentyl group may reduce steric hindrance compared to tert-butyl substituents in Compound 18 .
  • Metabolic Stability : The trifluoromethyl group in the pyrazole ring (common in 3ao and the target compound) is associated with prolonged half-life in vivo due to resistance to oxidative metabolism .
  • Synthetic Challenges : Coupling bulky substituents (e.g., cyclopentyl) to sulfonamides may require optimized conditions, such as cesium carbonate-mediated reactions () or Pd catalysis .

Biological Activity

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H18F3N3OSC_{16}H_{18}F_3N_3OS
  • Molecular Weight : 357.4 g/mol
  • CAS Number : 2034292-64-1

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety can interact with enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways, particularly in inflammatory responses.
  • Receptor Modulation : The compound may bind to specific receptors, affecting signal transduction pathways. This is particularly relevant in the context of inflammatory and cancer-related signaling .

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, demonstrate antimicrobial properties. In studies, related compounds showed moderate antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 250 μg/mL .

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory potential. It has been shown to inhibit pro-inflammatory cytokines like IL-17 and TNFα, with IC50 values ranging from 0.1 to 1 μM in certain assays . This suggests a promising role in treating inflammatory diseases.

3. Anticancer Activity

Preliminary investigations into the anticancer properties of compounds related to this compound have shown cytotoxic effects against various cancer cell lines. Notably, derivatives have been tested in the NCI's human tumor cell line screening panel, revealing significant cytotoxicity against leukemia cells .

Case Studies and Research Findings

StudyFindings
MDPI Study on Pyrazolyl-UreasDemonstrated that compounds with similar structures showed IC50 values as low as 0.004 μM against p38 MAPK, indicating strong anti-inflammatory properties .
Anticancer ScreeningA study involving cyclopenta[c]thiophenes revealed that several derivatives exhibited cytotoxic effects against human tumor cell lines, particularly leukemia .
Synthesis and EvaluationSynthesis of related compounds highlighted the role of the trifluoromethyl group in enhancing biological activity through improved binding affinity .

Q & A

Q. What are the key synthetic pathways for N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis typically involves cyclization of cyclopropyl hydrazine with thiophene derivatives under acidic or basic conditions, followed by sulfonamide coupling. For example, cyclization steps require precise control of pH and temperature to avoid side reactions (e.g., over-oxidation of the thiophene ring) . Multi-step reactions often employ catalysts like palladium for cross-coupling, with solvents such as DMF or THF influencing reaction kinetics. Post-synthesis purification via column chromatography or recrystallization is critical for achieving >95% purity .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the thiophene, pyrazole, and sulfonamide moieties. Infrared (IR) spectroscopy identifies functional groups like the trifluoromethyl group (C-F stretch at ~1100 cm⁻¹). High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For example, ¹H NMR can detect regiochemical discrepancies in pyrazole substitution patterns .

Advanced Research Questions

Q. How can researchers design experiments to evaluate target selectivity against enzymes or receptors?

  • Methodological Answer : High-throughput screening (HTS) using fluorescence-based assays or surface plasmon resonance (SPR) can quantify binding affinity to targets like kinases or GPCRs. Computational docking (e.g., AutoDock Vina) predicts binding poses, prioritizing residues critical for interactions (e.g., hydrogen bonding with sulfonamide oxygen). Counter-screening against off-target panels (e.g., CYP450 isoforms) ensures selectivity. For example, analogs with fluorophenyl groups showed enhanced selectivity for COX-2 over COX-1 .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer : Pharmacokinetic/pharmacodynamic (PK/PD) modeling identifies discrepancies caused by poor bioavailability or metabolic instability. For instance, microsomal stability assays (using liver S9 fractions) can reveal rapid Phase I oxidation of the cyclopentyl group, necessitating prodrug strategies. Simultaneous measurement of plasma protein binding (e.g., via equilibrium dialysis) and tissue distribution (using radiolabeled compound) clarifies exposure-efficacy gaps .

Q. How does pH and temperature stability affect the compound’s pharmacokinetic profile?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) monitor degradation products via LC-MS. The trifluoromethyl group enhances metabolic stability but may reduce solubility at physiological pH. Solubility can be improved using co-solvents (e.g., PEG 400) or nanoformulation. For example, thiophene sulfonamides with similar structures showed pH-dependent hydrolysis of the sulfonamide bond, requiring buffered formulations .

Q. What structure-activity relationship (SAR) approaches optimize bioactivity while minimizing toxicity?

  • Methodological Answer : Systematic SAR involves synthesizing analogs with substitutions on the pyrazole (e.g., CF₃ vs. CH₃) and thiophene rings (e.g., electron-withdrawing vs. donating groups). Toxicity is assessed via Ames tests (mutagenicity) and hERG channel inhibition assays. For example:
Structural ModificationBioactivity ChangeToxicity Impact
Replacement of CF₃ with Cl↓ IC₅₀ (kinase inhibition)↑ Hepatotoxicity
Addition of methoxy group↑ SolubilityNo change in cardiotoxicity

Data Contradiction Analysis

Q. Why might in vitro cytotoxicity data conflict with animal model tumor regression results?

  • Methodological Answer : Discrepancies often arise from tumor microenvironment factors (e.g., hypoxia, stromal interactions) not replicated in 2D cell cultures. 3D spheroid assays or patient-derived xenografts (PDX) better model in vivo conditions. Additionally, efflux pumps (e.g., P-gp) may limit intracellular accumulation in vivo, necessitating ABC transporter inhibition studies .

Experimental Design Considerations

Q. What in vivo models are optimal for evaluating this compound’s anti-inflammatory potential?

  • Methodological Answer : Murine collagen-induced arthritis (CIA) models assess joint inflammation, while LPS-induced endotoxemia models measure cytokine suppression (e.g., TNF-α, IL-6). Dosing regimens should mirror human pharmacokinetics (e.g., bid dosing if t₁/₂ < 4 hours). Histopathological analysis of tissue samples confirms target engagement .

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